molecular formula C23H19ClN2O2 B15026569 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15026569
M. Wt: 390.9 g/mol
InChI Key: OXUTWAQDJGPUBG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique properties, including high thermal stability, low water absorption, and excellent mechanical properties

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of eugenol, ethylenediamine, and paraformaldehyde in a solventless approach . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzoxazine ring. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of properties. Similar compounds include 2,5-bis(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and 9-chloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O2/c1-27-21-9-5-8-18-20-14-19(15-6-3-2-4-7-15)25-26(20)23(28-22(18)21)16-10-12-17(24)13-11-16/h2-13,20,23H,14H2,1H3

InChI Key

OXUTWAQDJGPUBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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